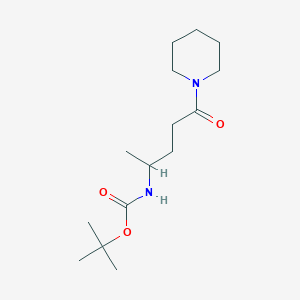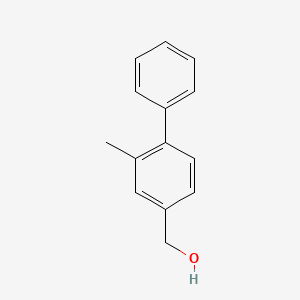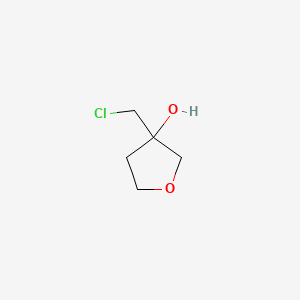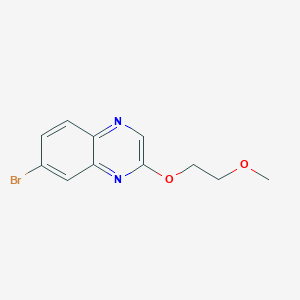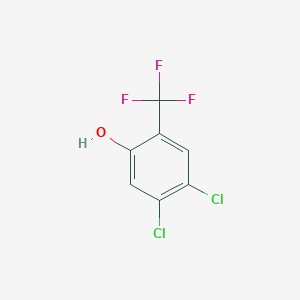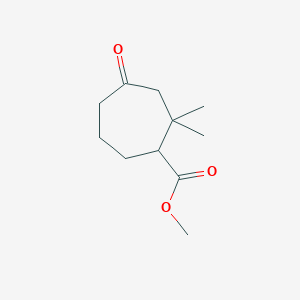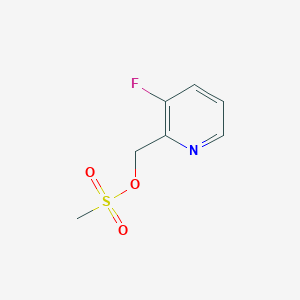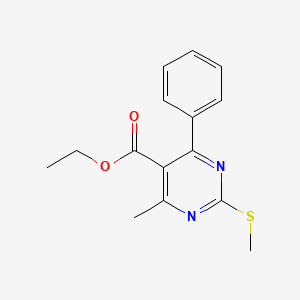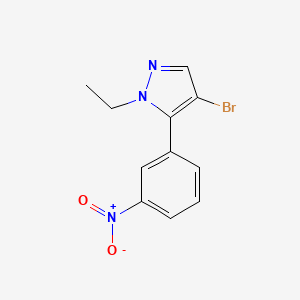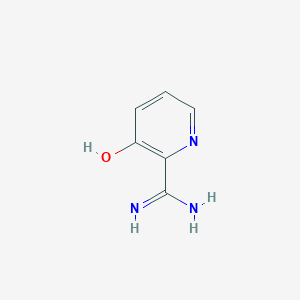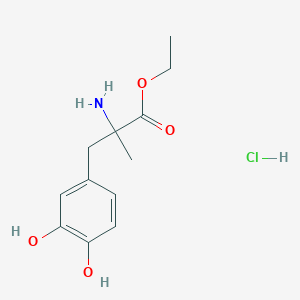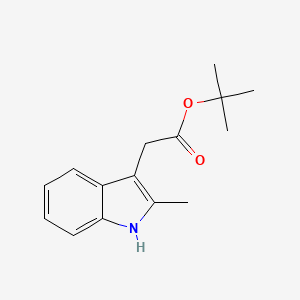
tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound is characterized by the presence of a tert-butyl ester group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylindole.
Esterification: The indole derivative undergoes esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: 2-(2-methyl-1H-indol-3-yl)ethanol.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors involved in inflammatory and cancerous processes. The compound may inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators and the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: The parent compound, which lacks the ester group.
Tert-butyl 2-(1H-indol-3-yl)acetate: Similar structure but without the methyl group at the 2-position.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of the ester.
Uniqueness
Tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate is unique due to the presence of both the tert-butyl ester and the 2-methyl group, which can influence its chemical reactivity and biological properties. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 2-(2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-10-12(9-14(17)18-15(2,3)4)11-7-5-6-8-13(11)16-10/h5-8,16H,9H2,1-4H3 |
InChI Key |
JINWIWWFVFECSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


